molecular formula C9H18N2 B13251171 1-(1-Methylcyclobutyl)piperazine

1-(1-Methylcyclobutyl)piperazine

Cat. No.: B13251171
M. Wt: 154.25 g/mol
InChI Key: HOXMOFQINWVXND-UHFFFAOYSA-N
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Description

1-(1-Methylcyclobutyl)piperazine is a chemical compound with the molecular formula C9H18N2 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylcyclobutyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative .

Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This approach involves the reaction of a protonated piperazine with a suitable alkylating agent in the presence of a metal ion-supported catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. The use of microwave reactors and supported catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylcyclobutyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or sulfonates can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

1-(1-Methylcyclobutyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclobutyl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and result in the paralysis of certain parasites . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, widely used in pharmaceuticals.

    1-(2-Methylcyclobutyl)piperazine: A similar compound with a different substitution pattern.

    1-(1-Ethylcyclobutyl)piperazine: Another derivative with an ethyl group instead of a methyl group.

Uniqueness

1-(1-Methylcyclobutyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylcyclobutyl group can affect the compound’s pharmacokinetic properties and its interaction with biological targets .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-(1-methylcyclobutyl)piperazine

InChI

InChI=1S/C9H18N2/c1-9(3-2-4-9)11-7-5-10-6-8-11/h10H,2-8H2,1H3

InChI Key

HOXMOFQINWVXND-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)N2CCNCC2

Origin of Product

United States

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